molecular formula C14H11ClN2OS B2642492 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone CAS No. 866049-70-9

1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone

Cat. No.: B2642492
CAS No.: 866049-70-9
M. Wt: 290.77
InChI Key: CBTCSRMVGWPTFM-UHFFFAOYSA-N
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Description

1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone is a complex organic compound that features a thiazole ring and an indole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and indole rings in its structure suggests that it may exhibit diverse biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

This compound, like other neonicotinoids, binds to nicotinic acetylcholine receptors of a cell. In insects, these receptors are limited to the CNS. While low to moderate activation of these receptors causes nervous stimulation, high levels overstimulate and block the receptors causing paralysis and death .

Safety and Hazards

The use of neonicotinoids, including this compound, has been linked in a range of studies to adverse ecological effects, including honey-bee colony collapse disorder (CCD) and loss of birds due to a reduction in insect populations .

Future Directions

Future research could focus on the development of safer and more effective insecticides based on the structure of this compound. The potential cytotoxic efficacy of similar compounds has been investigated, revealing promising results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-chloroacetaldehyde with thiourea under acidic conditions. The resulting 2-chloro-1,3-thiazole is then subjected to a Friedel-Crafts acylation reaction with indole-3-acetyl chloride to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-propanone: Similar structure with a propanone group instead of ethanone.

    1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-butanone: Similar structure with a butanone group instead of ethanone.

Uniqueness

1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone is unique due to its specific combination of thiazole and indole rings, which may confer distinct biological activities and chemical reactivity. Its specific substitution pattern also allows for targeted modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-9(18)12-8-17(7-10-6-16-14(15)19-10)13-5-3-2-4-11(12)13/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTCSRMVGWPTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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